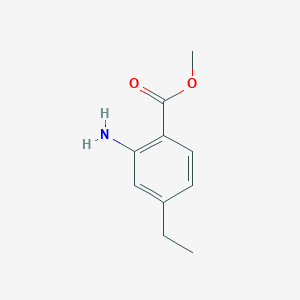Methyl 2-amino-4-ethylbenzoate
CAS No.:
Cat. No.: VC14400928
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | methyl 2-amino-4-ethylbenzoate |
| Standard InChI | InChI=1S/C10H13NO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3,11H2,1-2H3 |
| Standard InChI Key | QTXREZLNABTYQK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=C1)C(=O)OC)N |
Introduction
Molecular Structure and Nomenclature
Methyl 2-amino-4-ethylbenzoate (IUPAC name: methyl 2-amino-4-ethylbenzoate) has the molecular formula CHNO and a molecular weight of 179.22 g/mol. Its structure consists of a benzene ring substituted with an amino (-NH) group at position 2, an ethyl (-CHCH) group at position 4, and a methyl ester (-COOCH) at position 1 (Figure 1) .
Key Structural Features:
-
Aromatic ring: Provides stability and planar geometry.
-
Amino group: Enhances solubility in polar solvents and participates in hydrogen bonding.
-
Ethyl group: Introduces steric bulk and influences lipophilicity.
-
Methyl ester: Modifies reactivity and serves as a protecting group for carboxylic acids.
Physicochemical Properties
Data for methyl 2-amino-4-ethylbenzoate’s positional isomer, methyl 4-amino-2-ethylbenzoate (CAS# 1211589-24-0), are extensively documented and provide a proxy for understanding the target compound’s behavior . While substituent positions affect properties like melting point and solubility, core characteristics remain comparable.
Table 1: Physicochemical Properties of Methyl 4-Amino-2-Ethylbenzoate
| Property | Value |
|---|---|
| Molecular Weight | 179.22 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 325.3 ± 30.0 °C (760 mmHg) |
| Flash Point | 175.8 ± 22.1 °C |
| LogP (Partition Coefficient) | 2.40 |
| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |
| Refractive Index | 1.551 |
Stability and Storage:
The compound is light-sensitive and requires storage in inert atmospheres at 2–8°C . Its amino group makes it susceptible to oxidation, necessitating airtight containers with desiccants.
Synthetic Methodologies
Catalytic Hydrogenation of Nitro and Cyano Groups
A patent (CN106565509A) describes a method for synthesizing structurally related benzoate derivatives via hydrogenation . While the patent focuses on 2-amino-4-methylaminomethyl benzoate hydrochloride, its principles apply to methyl 2-amino-4-ethylbenzoate:
Procedure:
-
Reduction: 2-Nitro-4-cyano benzoate esters are reduced using hydrogen gas (0.5–3.5 MPa) in dilute hydrochloric acid with a 5% Pd/C catalyst at 10–60°C.
-
Workup: The reaction mixture is filtered to recover the catalyst, and the mother liquor is concentrated under vacuum (20–40 mmHg) at 50–70°C to yield the product .
Optimized Conditions:
-
Catalyst-to-substrate ratio: 0.01–0.07:1
-
Solvent: 0.5–5% HCl (15–18:1 solvent-to-substrate ratio)
Challenges in Synthesis
-
Selectivity: Competing reduction of cyano and nitro groups requires precise control of pressure and temperature.
-
Catalyst Recycling: Pd/C catalysts lose activity after multiple cycles unless supplemented with fresh catalyst (0.005–0.05:1 ratio) .
Applications and Derivatives
Pharmaceutical Intermediates
Methyl benzoate derivatives are precursors to bioactive molecules. For example, methyl 4-[2-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate (PubChem CID 135471769) demonstrates antitumor activity, highlighting the role of benzoate esters in drug design .
Agrochemicals
Ethyl and amino substituents enhance lipid solubility, making such compounds effective pesticide carriers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume